
Kinsenoside
Vue d'ensemble
Description
La kinsénoside est un composé bioactif principalement isolé des plantes du genre Anoectochilus, telles qu’Anoectochilus roxburghii, Anoectochilus formosanus et Anoectochilus koshunensis . Ce composé présente une variété d’activités biologiques et d’effets pharmacologiques, notamment des effets hépatoprotecteurs, anti-hyperglycémiques, anti-hyperlipidémiques, anti-inflammatoires, vasculoprotecteurs et anti-ostéoporotiques . Sa formule chimique est C10H16O8 et son poids moléculaire est de 264,229 .
Applications De Recherche Scientifique
Kinsenoside has a wide range of scientific research applications:
Mécanisme D'action
La kinsénoside exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle réduit le stress oxydatif, inhibe le stress du réticulum endoplasmique et régule l’autophagie dépendante de l’AMPK . Ces actions contribuent à ses effets protecteurs contre les dommages hépatiques et d’autres affections .
Analyse Biochimique
Biochemical Properties
Kinsenoside interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse pharmacological effects . It has been shown to exhibit potent anti-inflammatory and anti-oxidative abilities
Cellular Effects
This compound has multiple effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce ethanol-induced lipid accumulation in AML12 cells .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being explored.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. It has been observed that this compound concentration-dependently reduces ethanol-induced lipid accumulation in AML12 cells . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, this compound was administered orally at a dose of 100 and 300 mg/kg once a day after 2nd booster injection in a study, showing significant reduction in paw swelling and arthritic score
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched. It is known that this compound has a role in inflammation signaling and oxidative stress .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La kinsénoside peut être synthétisée efficacement par une approche chimio-enzymatique. Les aglycones, ®- et (S)-3-hydroxy-γ-butyrolactone, sont préparées à partir des acides D- et L-maliques par une approche chimique en quatre étapes avec un rendement de 75 % . Ces butyrolactones sont ensuite glycosylées en utilisant la β-D-glucosidase comme catalyseur dans un système organo-aqueux homogène, atteignant des rendements de 16,8 % dans des conditions enzymatiques optimisées .
Méthodes de production industrielle : La production industrielle de kinsénoside implique l’extraction à partir d’espèces d’Anoectochilus. Le processus d’extraction comprend le séchage du matériel végétal, suivi de l’extraction par solvant, de la concentration et de la purification à l’aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : La kinsénoside subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2) peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
4. Applications de la recherche scientifique
La kinsénoside a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
La kinsénoside est souvent comparée à d’autres composés similaires tels que le goodyeroside A, qui est un épimère de la kinsénoside . Les deux composés présentent des effets protecteurs sur les cellules hépatiques et possèdent des propriétés anti-inflammatoires et anti-hyperglycémiques . La kinsénoside est unique en raison de son éventail plus large d’activités biologiques et de son efficacité supérieure dans certaines applications thérapeutiques .
Composés similaires :
- Goodyeroside A
- Ginsénosides (provenant de Panax ginseng)
- Autres glucosides isolés des espèces d’Anoectochilus
La kinsénoside se distingue par ses effets pharmacologiques divers et son potentiel pour le développement de nouveaux médicaments .
Propriétés
IUPAC Name |
(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164895 | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151870-74-5 | |
| Record name | Kinsenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kinsenoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kinsenoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kinsenoside exert its anti-inflammatory effects?
A1: this compound has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemoattractant protein 1 (MCP-1), and macrophage migration inhibitory factor (MIF). [, , , ] Research suggests that it achieves this by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, , ] Specifically, this compound inhibits NF-κB translocation to the nucleus by both IκBα-dependent and -independent pathways. [] It also inhibits LPS-induced phosphorylation of IκBα and reduces the protein expression of phosphorylated mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. []
Q2: What is the role of this compound in regulating oxidative stress?
A2: this compound exhibits antioxidant activity by scavenging hydroxyl radicals and enhancing the activity of antioxidant enzymes. [, ] It has been shown to protect against oxidative stress-induced cell death in various cell types, including retinal pigment epithelium (RPE) cells and nucleus pulposus cells (NPCs). [, ] Notably, this compound activates the Akt/Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme involved in cellular defense against oxidative damage. [, ]
Q3: How does this compound impact liver fibrosis?
A3: Studies have shown that this compound can alleviate liver fibrosis induced by various factors, including thioacetamide (TAA), radiation, and alcohol consumption. [, , ] It exerts its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in liver fibrosis. [] Mechanistically, this compound downregulates connective tissue growth factor (CTGF) expression through the TGF-β1/Smad signaling pathway, thereby inhibiting HSC activation and collagen production. []
Q4: What evidence supports the potential of this compound in treating cholestasis?
A4: Research indicates that this compound can alleviate 17α-ethinylestradiol-induced cholestatic liver injury in rats by inhibiting inflammatory responses and regulating bile acid homeostasis. [] It reduces the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting NF-κB p65 activation. [] Furthermore, this compound enhances the expression of the farnesoid X receptor (FXR) and modulates the expression of bile acid transporters, such as BSEP and NTCP, contributing to the maintenance of bile acid homeostasis. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H18O8, and its molecular weight is 266.24 g/mol. []
Q6: What are the challenges associated with this compound extraction and how can they be addressed?
A6: Traditional extraction methods often result in low yields of this compound due to its sensitivity to certain solvents and conditions. [] To address this, researchers have explored alternative extraction techniques, such as ultrasound-assisted extraction (UAE), which has been shown to significantly improve the extraction yield of this compound. [] Optimization of extraction parameters, including solvent concentration, liquid-solid ratio, and temperature, can further enhance the efficiency of this compound extraction. []
Q7: How does this compound impact lipid metabolism and what are its implications for treating hyperlipidemia?
A7: this compound has shown promising antihyperlipidemic effects in animal models. [, ] In high-fat diet-fed rats, this compound significantly reduced body weight, liver weight, and triglyceride levels in the liver. [] Similarly, in aurothioglucose-induced obese mice, this compound suppressed body weight gain, ameliorated liver steatosis, and reduced the deposition of uterine fat pads. [] These findings suggest that this compound may be a potential therapeutic agent for managing hyperlipidemia and related metabolic disorders.
Q8: What is the role of this compound in bone health and osteoporosis?
A8: While specific studies on this compound's effect on bone health are limited, its anti-inflammatory and antioxidant properties, coupled with its positive impact on lipid metabolism, suggest a potential role in managing osteoporosis. [] Further research is warranted to investigate its direct effects on bone cells, bone mineral density, and fracture risk.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




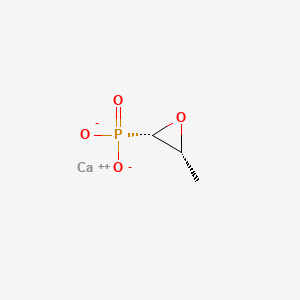
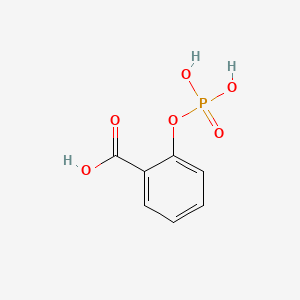
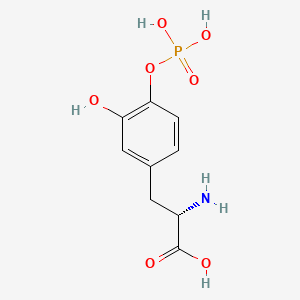
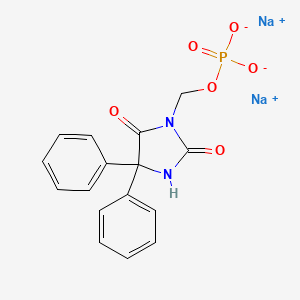
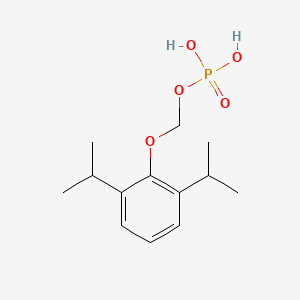

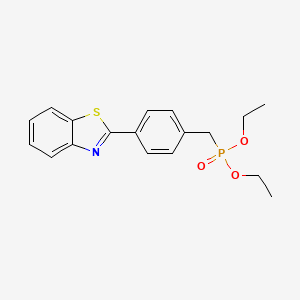




![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)
